1-(6-bromo-1H-indol-3-yl)-2-chloroethan-1-one
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Overview
Description
1-(6-bromo-1H-indol-3-yl)-2-chloroethan-1-one is a synthetic organic compound that belongs to the indole family Indole derivatives are significant in various fields due to their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-bromo-1H-indol-3-yl)-2-chloroethan-1-one typically involves the following steps:
Starting Material: The synthesis begins with 6-bromoindole as the starting material.
Friedel-Crafts Reaction: The 6-bromoindole undergoes a Friedel-Crafts acylation reaction with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form the desired product.
Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(6-bromo-1H-indol-3-yl)-2-chloroethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions.
Coupling Reactions: The bromine atom allows for coupling reactions such as Suzuki-Miyaura and Heck reactions, which can introduce various substituents to the indole ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with an amine can yield 1-(6-bromo-1H-indol-3-yl)-2-aminoethan-1-one, while coupling reactions can introduce aryl or vinyl groups to the indole ring.
Scientific Research Applications
1-(6-bromo-1H-indol-3-yl)-2-chloroethan-1-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents.
Biological Studies: The compound is used in studies to understand the biological activity of indole derivatives and their interactions with biological targets.
Organic Synthesis: It is employed in the synthesis of complex organic molecules and natural product analogs.
Material Science: Indole derivatives, including this compound, are explored for their potential use in creating novel materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(6-bromo-1H-indol-3-yl)-2-chloroethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, indole derivatives are known to interact with enzymes involved in cell signaling pathways, potentially leading to anticancer effects . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1H-indol-3-yl acetate: This compound has a similar indole core with a bromine atom at the 6th position but differs in the functional group attached to the indole ring.
2-(6-Bromo-1H-indol-3-yl)acetic acid: Another similar compound with a carboxylic acid group instead of the chloroethanone moiety.
Uniqueness
1-(6-bromo-1H-indol-3-yl)-2-chloroethan-1-one is unique due to the presence of both bromine and chlorine atoms, which allows for diverse chemical modifications and reactions. This dual functionality makes it a versatile intermediate in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C10H7BrClNO |
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Molecular Weight |
272.52 g/mol |
IUPAC Name |
1-(6-bromo-1H-indol-3-yl)-2-chloroethanone |
InChI |
InChI=1S/C10H7BrClNO/c11-6-1-2-7-8(10(14)4-12)5-13-9(7)3-6/h1-3,5,13H,4H2 |
InChI Key |
QDIVCLICYPFSFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC=C2C(=O)CCl |
Origin of Product |
United States |
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